Zerencotrep

Catalog No.
S539636
CAS No.
1628287-16-0
M.F
C23H20ClF3N4O5
M. Wt
524.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zerencotrep

CAS Number

1628287-16-0

Product Name

Zerencotrep

IUPAC Name

7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione

Molecular Formula

C23H20ClF3N4O5

Molecular Weight

524.9 g/mol

InChI

InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3

InChI Key

PRJHEJGMSOBHTO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Pico145; Pico-145; Pico 145; HC-608; HC 608; HC608;

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl

The exact mass of the compound Pico-145 is 524.1074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zerencotrep, widely known in literature as Pico145 or HC-608, is an orally bioavailable xanthine-derivative inhibitor of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5. Procured primarily as a precision chemical probe, it operates at picomolar to low-nanomolar concentrations, making it the most potent TRPC1/4/5 inhibitor currently documented [1]. Unlike earlier generations of TRPC modulators, Zerencotrep exhibits a quantified >400-fold selectivity window, showing no significant off-target effects on other TRP family members or a broad panel of kinases and receptors at working concentrations up to 100 nM [2]. Its high solubility, stability, and structurally validated binding mechanism at the channel's lipid site 2 make it a primary benchmark material for rigorous target validation in both in vitro cellular assays and in vivo disease models [3].

Generic substitution with older benchmark inhibitors, such as ML204 or clemizole, frequently compromises experimental integrity due to severe potency and spectrum limitations [1]. ML204 requires micromolar concentrations (IC50 ~0.96 µM for TRPC4) to achieve channel blockade, which significantly increases the risk of solvent toxicity and off-target interactions in sensitive assays [2]. More critically, native TRPC channels predominantly exist as heterotetramers (e.g., TRPC1:C4 or TRPC1:C5); ML204 is ineffective at inhibiting these heteromeric assemblies, leading to incomplete channel block and false-negative physiological data [3]. Zerencotrep overcomes these failures by potently inhibiting both homomeric and heteromeric TRPC1/4/5 channels at picomolar concentrations, ensuring near-complete pharmacological knockout without the confounding artifacts associated with high-dose generic alternatives [1].

Picomolar Potency Advantage Over Legacy Benchmark ML204

In direct comparative assays against homomeric TRPC4 and TRPC5 channels, Zerencotrep demonstrates picomolar potency, outperforming the legacy standard ML204[1]. While ML204 requires near-micromolar concentrations to achieve 50% inhibition, Zerencotrep blocks TRPC4 with an IC50 of 349 pM and TRPC5 at 1.3 nM [2]. This represents an approximate 2,750-fold increase in potency.

Evidence DimensionInhibitory Concentration (IC50) for TRPC4
Target Compound Data349 pM (0.349 nM)
Comparator Or BaselineML204: 0.96 µM (960 nM)
Quantified Difference~2,750-fold higher potency
ConditionsWhole-cell patch-clamp recordings or calcium imaging in overexpression systems

Allows buyers to use sub-nanomolar dosing, drastically reducing required compound mass and eliminating solvent-induced cellular toxicity.

Complete Blockade of Native Heteromeric Channels

A critical procurement differentiator for Zerencotrep is its picomolar efficacy against heteromeric channels (e.g., TRPC1:C4 and TRPC1:C5), which constitute the majority of native TRPC channels in vivo[1]. Older inhibitors like ML204 fail to effectively block these heteromers, leaving residual channel activity. Zerencotrep inhibits TRPC4-C1 concatemers with an IC50 of 11 to 33 pM, ensuring near-total suppression of native currents that generic substitutes miss[2].

Evidence DimensionInhibitory Concentration (IC50) for TRPC4-C1 Heteromers
Target Compound Data11 - 33 pM
Comparator Or BaselineML204: Ineffective / Poor inhibition at standard doses
Quantified DifferenceOrders of magnitude higher blockade of heteromeric assemblies
ConditionsHEK 293 Tet+ cells expressing TRPC4-TRPC1 concatemers activated by (-)-englerin A or S1P

Ensures accurate pharmacological knockout in primary tissues, preventing the false-negative results common with older inhibitors.

Structural Optimization via Trifluoromethoxy Substitution

Zerencotrep (Pico145) is structurally related to HC-070 but features a critical trifluoromethoxy group substitution on the chlorophenoxy ring [1]. Cryo-EM structural studies confirm that both compounds bind to lipid site 2, displacing endogenous diacylglycerol/phospholipids; however, the trifluoromethoxy group of Zerencotrep inserts deeply into a specific hydrophobic cavity (surrounded by L521), granting it quantitatively higher binding affinity and greater potency against hTRPC4/5 compared to its analog HC-070 [1].

Evidence DimensionStructural Binding Affinity and Potency
Target Compound DataZerencotrep: Enhanced affinity via trifluoromethoxy-hydrophobic cavity interaction
Comparator Or BaselineHC-070: Lower relative potency (lacks trifluoromethoxy group)
Quantified DifferenceHigher potency and tighter allosteric stabilization of the closed channel state
ConditionsCryo-EM structural resolution of human TRPC5 at 2.7 Å

Provides structural biologists with a high-affinity ligand for stabilizing TRPC channel closed states in cryo-EM workflows.

Quantified Selectivity Window for High-Fidelity Assays

At a standard working concentration of 100 nM—which is more than 100 times its IC50 for TRPC4/5—Zerencotrep exhibits zero significant effect on closely related channels including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8 [1]. Furthermore, comprehensive profiling reveals a >400-fold to >2000-fold selectivity window against a vast panel of ion channels, receptors, enzymes, and kinases, directly outperforming the narrow selectivity margins of broad-spectrum generic blockers [2].

Evidence DimensionSelectivity Window (Target vs. Off-Target IC50)
Target Compound Data>400-fold to >2000-fold selectivity margin
Comparator Or BaselineBroad-spectrum TRP blockers (e.g., 2-APB, flufenamic acid): <10-fold margin
Quantified DifferenceNear-absolute target specificity at 100 nM working concentration
ConditionsBroad pharmacological profiling against 68+ receptors, kinases, and non-target TRP channels

Guarantees that observed phenotypic changes in complex assays are strictly TRPC1/4/5-mediated, eliminating costly off-target misinterpretations.

Native Tissue Pharmacological Knockout in Neurobiology

Because Zerencotrep efficiently blocks heteromeric TRPC1:C4/C5 channels—which are the predominant forms in the central nervous system—it is a highly effective procurement choice for studying intrinsic persistent firing and working memory mechanisms in hippocampal CA1 pyramidal cells, replacing ineffective legacy inhibitors like ML204[1].

Cryo-EM Structural Biology and State Stabilization

The compound's high affinity, driven by its trifluoromethoxy group binding at lipid site 2, makes it an effective ligand for structural biologists aiming to lock human TRPC4 or TRPC5 channels in a non-conductive closed state for high-resolution cryo-electron microscopy[2].

In Vivo Disease Modeling for Renal and Psychiatric Disorders

Zerencotrep's oral bioavailability, high stability, and picomolar potency allow for precise systemic dosing in rodent models. It is highly recommended for preclinical proof-of-concept studies targeting TRPC5-mediated kidney filter barrier damage (albuminuria) or TRPC4/5-linked anxiety and depression pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

524.1074319 Da

Monoisotopic Mass

524.1074319 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HMIMSYLCWQ

Dates

Last modified: 07-15-2023
1: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.
2: Rubaiy HN, Ludlow MJ, Bon RS, Beech DJ. Pico145 - powerful new tool for TRPC1/4/5 channels. Channels (Austin). 2017 Sep 3;11(5):362-364. doi: 10.1080/19336950.2017.1317485. Epub 2017 Apr 11. PubMed PMID: 28399685; PubMed Central PMCID: PMC5626370.
3: Rubaiy HN, Ludlow MJ, Henrot M, Gaunt HJ, Miteva K, Cheung SY, Tanahashi Y, Hamzah N, Musialowski KE, Blythe NM, Appleby HL, Bailey MA, McKeown L, Taylor R, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Muraki K, Beech DJ. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels. J Biol Chem. 2017 May 19;292(20):8158-8173. doi: 10.1074/jbc.M116.773556. Epub 2017 Mar 21. PubMed PMID: 28325835; PubMed Central PMCID: PMC5437225.

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